molecular formula C14H22N2O4 B7018143 N-(furan-2-ylmethyl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide

N-(furan-2-ylmethyl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide

Cat. No.: B7018143
M. Wt: 282.34 g/mol
InChI Key: MFVMGNRJCPMKFV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide is a synthetic organic compound that features a furan ring, a piperidine ring, and an acetamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-19-11-14(18)4-6-16(7-5-14)10-13(17)15-9-12-3-2-8-20-12/h2-3,8,18H,4-7,9-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVMGNRJCPMKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCN(CC1)CC(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the Hydroxy and Methoxymethyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the methoxymethyl group is typically added through alkylation reactions using methoxymethyl chloride.

    Attachment of the Furan Ring: The furan ring is attached to the piperidine intermediate through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group, usually through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and piperidine moiety can facilitate binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-[4-hydroxy-4-(methyl)piperidin-1-yl]acetamide: Similar structure but with a methyl group instead of a methoxymethyl group.

    N-(furan-2-ylmethyl)-2-[4-hydroxy-4-(ethyl)piperidin-1-yl]acetamide: Similar structure but with an ethyl group instead of a methoxymethyl group.

Uniqueness

N-(furan-2-ylmethyl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or ability to interact with specific molecular targets compared to its analogs.

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